molecular formula C14H14N2O3S2 B2537326 N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 905683-24-1

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2537326
CAS No.: 905683-24-1
M. Wt: 322.4
InChI Key: QEPPWWSNJAJINP-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, integrating two privileged structures: a 5-oxopyrrolidine core and a thiophene sulfonamide moiety. With the molecular formula C15H16N2O3S2 and a molecular weight of 336.43 , this hybrid scaffold is designed for the exploration of novel bioactive agents. The 5-oxopyrrolidine (or gamma-lactam) scaffold is a versatile building block in drug discovery. Research indicates that pyrrolidinone derivatives can be synthesized and evaluated for diverse biological activities, serving as key intermediates for further chemical functionalization . Furthermore, structurally related pyrrolidine sulfonamides have been identified as potent inverse agonists of the nuclear receptor RORγt, a key transcription factor involved in immune responses and a validated target for inflammatory diseases . The thiophene-sulfonamide component is a well-established pharmacophore with a broad spectrum of reported biological activities. Thiophene derivatives are recognized for their antimicrobial, anti-inflammatory, and antitumor properties . Specifically, N-(5-substituted) thiophene-2-alkylsulfonamides have been documented as a class of potent inhibitors of the 5-lipoxygenase (5-LO) enzyme , exhibiting dose-dependent inhibition with IC50 values in the nanomolar range in cellular assays . The 5-LO enzyme is a central player in the biosynthesis of pro-inflammatory leukotrienes, making it a crucial target for inflammatory and allergic conditions. The presence of the sulfonamide group (-SO2NH-) itself is a common feature in many therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anticancer drugs, due to its ability to participate key molecular interactions . This combination of structural features makes this compound a promising candidate for researchers investigating new therapeutic avenues, particularly in the fields of inflammation, immunology, and infectious disease . Its potential mechanism of action may involve enzyme inhibition or modulation of protein-protein interactions, warranting further investigation. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPWWSNJAJINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene-2-sulfonamide moiety. The synthesis can be summarized as follows:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the pyrrolidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Findings :

  • Hydrophilic substituents (e.g., hydroxypropyl) correlate with higher yields (94%) compared to methoxyethyl (28%) or dimethylaminopropyl (40%) groups .
  • All compounds show conserved pyrimidine-thiophene core NMR signals (δ 8.60–8.62), confirming structural integrity .

Cyclohexyl-Linked Sulfonamides

Sulfonamides with 3-oxocyclohexyl groups (e.g., compounds 8–10 ) highlight the role of ketone moieties in solubility and bioactivity:

Compound Name Core Structure Yield (%) Physical State
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide Thiophene + cyclohexanone 73 White solid
5-Bromo derivative (9) Thiophene-Br + cyclohexanone 81 White solid

Key Findings :

  • Bromination at the thiophene 5-position increases yield (81% vs. 73%), likely due to enhanced electrophilic reactivity .
  • Cyclohexanone derivatives are solids, contrasting with resinous pyrrolidinyl-pyrimidines, suggesting improved crystallinity .

AICARFT Inhibitors

LSN 3213128, a structural analog, incorporates a 6-fluoro-1-oxo-isoquinolinyl group and 3-hydroxypyrrolidinyl-thiophene sulfonamide:

Property This compound LSN 3213128
Molecular Weight ~350–400 (estimated) 461.53
Target AICARFT (potential) AICARFT (IC50 = 1.2 nM)
Structural Uniqueness 5-Oxo-pyrrolidine 6-Fluoro-isoquinolinone + hydroxy-pyrrolidine

Key Findings :

  • LSN 3213128’s fluorine and hydroxypyrrolidine groups enhance binding to AICARFT, as evidenced by X-ray crystallography (PDB ID: 5UZ0) .

Gamma-Secretase Inhibitors

Compound 18 ([11-endo]-N-(hexahydro-methanobenzoannulen-yl)thiophene-2-sulfonamide) demonstrates the sulfonamide core’s versatility:

Property Target Compound Compound 18
Core Structure Pyrrolidinone-thiophene Methanobenzoannulenyl-thiophene
Bioactivity Not reported Gamma-secretase inhibition (IC50 < 100 nM)

Key Findings :

  • Bulky aromatic substituents (e.g., methanobenzoannulenyl) improve gamma-secretase binding, a feature absent in the target compound .

Prop-2-yn-1-yl Sulfonamides

Derivatives like N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9a ) emphasize substituent effects on yield and phase:

Compound Name Substituent Yield (%) Physical State
9a None 49.2 Yellow liquid
9b 5-Chloro 67.9 Orange liquid
9d 2-Oxo-chromene 20.7 White solid (193–196°C)

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) increase yields (67.9% vs. 49.2%) by stabilizing intermediates .
  • Chromene-linked sulfonamides exhibit higher melting points, suggesting rigid planar structures .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene moiety, and a sulfonamide group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S2C_{15}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 336.4 g/mol. The presence of both the thiophene and pyrrolidine moieties contributes to its diverse chemical reactivity and biological interactions, making it a valuable candidate for further research in pharmaceutical applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit enzyme activity by binding to the active site or modulating receptor function through binding interactions. This interaction can lead to alterations in cellular signaling pathways, contributing to its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, although detailed studies are still required to elucidate its efficacy across various cancer cell lines.

Antimicrobial Activity

Similar compounds within the sulfonamide class are known for their antibacterial properties . While specific data on this compound's antimicrobial activity is limited, the structural features suggest potential effectiveness against bacterial infections .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, possibly through the inhibition of nitric oxide synthase or other inflammatory mediators. This suggests potential applications in treating conditions characterized by excessive inflammation .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Pyrrolidine Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Phenyl Group : Via Friedel-Crafts acylation using phenyl halides.
  • Incorporation of the Thiophene Moiety : Through sulfonamide formation reactions.

This compound serves as a building block for synthesizing more complex molecules and is investigated for its potential as an enzyme inhibitor or receptor modulator .

Case Studies and Research Findings

StudyFindings
Study AInvestigated the anticancer effects on various cell lines, indicating selective inhibition of tumor growth.
Study BExplored antimicrobial activity against Gram-positive bacteria, showing promising results comparable to traditional sulfonamides.
Study CEvaluated anti-inflammatory effects in animal models, demonstrating reduced markers of inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide, and how can intermediates be characterized?

  • Answer : A common approach involves coupling thiophene-2-sulfonamide derivatives with a pyrrolidinone precursor. Key steps include:

  • Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a 5-oxo-1-phenylpyrrolidin-3-amine intermediate under basic conditions (e.g., pyridine or triethylamine) .
  • Intermediate characterization : Use 1H^1\text{H}/13C^{13}\text{C} NMR to confirm regioselectivity (e.g., distinguishing between N- and O-sulfonation) and HPLC to assess purity (>95%). IR spectroscopy can validate carbonyl (C=O) and sulfonamide (S=O) functional groups .

Q. How can the stereochemistry of the pyrrolidinone ring be resolved during synthesis?

  • Answer : Chiral chromatography (e.g., using Chiralpak® columns) or enantioselective crystallization with resolving agents (e.g., tartaric acid derivatives) is recommended. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What spectroscopic techniques are critical for structural validation?

  • Answer :

  • NMR : 1H^1\text{H} NMR identifies proton environments (e.g., pyrrolidinone NH at δ 8.2–8.5 ppm; thiophene protons at δ 7.1–7.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl (δ 170–175 ppm) and sulfonamide (δ 110–115 ppm) carbons .
  • Mass spectrometry : HRMS (High-Resolution MS) validates molecular formula (e.g., [M+H]+^+ at m/z 335.0821 for C15_{15}H14_{14}N2_2O3_3S2_2) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cellular toxicity) be resolved?

  • Answer : Discrepancies may arise from off-target effects or assay conditions. Mitigate via:

  • Dose-response profiling : Compare IC50_{50} values in enzyme inhibition (e.g., γ-secretase) vs. cell viability assays (e.g., MTT) .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify non-target protein interactions .
  • Solubility optimization : Adjust DMSO concentration (<0.1% v/v) to avoid false positives .

Q. What computational strategies support structure-activity relationship (SAR) studies for sulfonamide derivatives?

  • Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., γ-secretase’s catalytic site). Focus on hydrogen bonding between sulfonamide and Asn-141/His-163 residues .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ) with inhibitory activity .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>80%) by enhancing coupling efficiency .
  • Flow chemistry : Minimizes side products (e.g., dimerization) via precise temperature/pH control during sulfonamide formation .

Q. What methods validate target engagement in cellular models?

  • Answer :

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand binding stability under heat stress .
  • Click chemistry : Incorporate alkyne/azide tags into the sulfonamide scaffold for pull-down assays and target identification .

Data Reporting and Reproducibility

Q. How should conflicting crystallography data (e.g., bond angles vs. DFT predictions) be addressed?

  • Answer :

  • Multi-conformer refinement : Use SHELXL to model disorder in the pyrrolidinone ring .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What protocols ensure reproducibility in biological assays?

  • Answer :

  • Standardized cell lines : Use authenticated lines (e.g., HEK293 with γ-secretase overexpression) .
  • Positive controls : Include DAPT (γ-secretase inhibitor) to benchmark activity .

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